Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1396560-77-2
VCID: VC4404871
InChI: InChI=1S/C17H13F2N3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
SMILES: CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C17H13F2N3O3
Molecular Weight: 345.306

Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.: 1396560-77-2

Cat. No.: VC4404871

Molecular Formula: C17H13F2N3O3

Molecular Weight: 345.306

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate - 1396560-77-2

Specification

CAS No. 1396560-77-2
Molecular Formula C17H13F2N3O3
Molecular Weight 345.306
IUPAC Name ethyl 5-[(2,6-difluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H13F2N3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
Standard InChI Key XOKPVUVUKJVTOS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3F)F

Introduction

Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyridine class of compounds. These compounds are known for their diverse biological activities, including potential roles as kinase inhibitors, which are crucial in various therapeutic applications due to their ability to modulate cellular signaling pathways .

Biological Activity and Potential Applications

Pyrazolo[1,5-a]pyridine derivatives are known for their potential as kinase inhibitors, particularly targeting AXL and c-MET kinases, which are involved in cell signaling pathways related to growth and differentiation . The specific biological activity of Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate would depend on its ability to interact with these or other kinases.

Kinase TargetPotential Application
AXL KinaseCancer therapy, due to AXL's role in tumor progression and metastasis.
c-MET KinaseCancer therapy, as c-MET is involved in cell proliferation and survival pathways.

Synthesis and Chemical Modifications

The synthesis of Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate would typically involve multi-step organic synthesis, starting from simpler pyrazolo[1,5-a]pyridine derivatives. Modifications could include the introduction of the 2,6-difluorobenzamido group through amide coupling reactions and the ethyl carboxylate group via esterification.

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